Cas no 1247417-20-4 (2-Cyclohexylcyclohexane-1-sulfonamide)
2-Cyclohexylcyclohexane-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-cyclohexylcyclohexane-1-sulfonamide
- [1,1'-Bicyclohexyl]-2-sulfonamide
- 2-Cyclohexylcyclohexane-1-sulfonamide
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- MDL: MFCD16677742
- Inchi: 1S/C12H23NO2S/c13-16(14,15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h10-12H,1-9H2,(H2,13,14,15)
- InChI Key: XHJFCDVSFCRXLT-UHFFFAOYSA-N
- SMILES: S(C1CCCCC1C1CCCCC1)(N)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 314
- XLogP3: 3.4
- Topological Polar Surface Area: 68.5
2-Cyclohexylcyclohexane-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-274100-1g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 1g |
$986.0 | 2023-09-10 | ||
| Enamine | EN300-274100-5g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 5g |
$2858.0 | 2023-09-10 | ||
| Enamine | EN300-274100-10g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 10g |
$4236.0 | 2023-09-10 | ||
| Enamine | EN300-274100-0.05g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 0.05g |
$827.0 | 2023-09-10 | ||
| Enamine | EN300-274100-0.1g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 0.1g |
$867.0 | 2023-09-10 | ||
| Enamine | EN300-274100-0.25g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 0.25g |
$906.0 | 2023-09-10 | ||
| Enamine | EN300-274100-0.5g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 0.5g |
$946.0 | 2023-09-10 | ||
| Enamine | EN300-274100-1.0g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-274100-2.5g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 2.5g |
$1931.0 | 2023-09-10 | ||
| Enamine | EN300-274100-5.0g |
2-cyclohexylcyclohexane-1-sulfonamide |
1247417-20-4 | 5.0g |
$2732.0 | 2023-03-01 |
2-Cyclohexylcyclohexane-1-sulfonamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-Cyclohexylcyclohexane-1-sulfonamide
Professional Introduction to 2-Cyclohexylcyclohexane-1-sulfonamide (CAS No. 1247417-20-4)
2-Cyclohexylcyclohexane-1-sulfonamide, with the chemical identifier CAS No. 1247417-20-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This sulfonamide derivative exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and development. The presence of both cyclohexyl groups and a sulfonamide moiety imparts distinct physicochemical properties, making it a promising candidate for further exploration in various therapeutic contexts.
The< strong> molecular structure of 2-Cyclohexylcyclohexane-1-sulfonamide consists of a bicyclic system with sulfonamide functionality at the terminal position of one of the cyclohexane rings. This configuration suggests potential interactions with biological targets, particularly enzymes and receptors, which are critical for modulating physiological processes. The< strong> sulfonamide group is known for its ability to form hydrogen bonds, a feature that enhances binding affinity and selectivity in drug design.
In recent years, there has been growing interest in sulfonamide derivatives as pharmacophores due to their versatility and efficacy in targeting various diseases. Studies have demonstrated that sulfonamides can act as inhibitors or modulators of enzymes involved in metabolic pathways, inflammation, and infection. The< strong> 2-Cyclohexylcyclohexane-1-sulfonamide molecule, with its bulky cyclohexyl substituents, may offer advantages in terms of solubility and metabolic stability, which are crucial factors for drug development.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. Research has indicated that sulfonamide derivatives can cross the blood-brain barrier and interact with central nervous system (CNS) targets. The< strong> 2-Cyclohexylcyclohexane-1-sulfonamide structure may provide a scaffold for developing novel therapeutics that address conditions such as epilepsy, neurodegenerative diseases, and pain management. Preliminary studies have shown promising results in animal models, where sulfonamide-based compounds have demonstrated efficacy in reducing neuronal hyperactivity and protecting against oxidative stress.
The< strong> pharmacokinetic profile of 2-Cyclohexylcyclohexane-1-sulfonamide is another area of interest. The compound's lipophilicity and solubility characteristics are influenced by its dual cyclohexyl substitution and sulfonamide group. These properties can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for clinical success. Advanced computational methods, including molecular docking and pharmacokinetic modeling, have been employed to predict the behavior of this compound within biological systems.
In addition to its therapeutic potential, 2-Cyclohexylcyclohexane-1-sulfonamide may find applications in agrochemicals and material science. The< strong> sulfonamide moiety can contribute to the development of novel pesticides or herbicides by enhancing binding interactions with biological targets in pests. Furthermore, its structural rigidity and functional groups make it a suitable candidate for designing advanced materials with specific properties.
The synthesis of< strong> 2-Cyclohexylcyclohexane-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Modern synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales. Techniques such as catalytic hydrogenation, nucleophilic substitution, and sulfonylation reactions have been optimized to achieve high yields and purity levels.
Ongoing research continues to explore new derivatives of< strong> 2-Cyclohexylcyclohexane-1-sulfonamide, aiming to enhance its pharmacological properties further. By modifying the substituents or introducing additional functional groups, scientists can tailor the molecule to target specific disease pathways more effectively. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovation in this area, leading to exciting advancements.
The< strong> future prospects for 2-Cyclohexylcyclohexane-1-sulfonamide are bright, with numerous opportunities for clinical translation and commercialization. As our understanding of biological systems grows, so does the potential for this compound to address unmet medical needs. Continued investment in research and development will be crucial in bringing this promising molecule from bench to market.
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